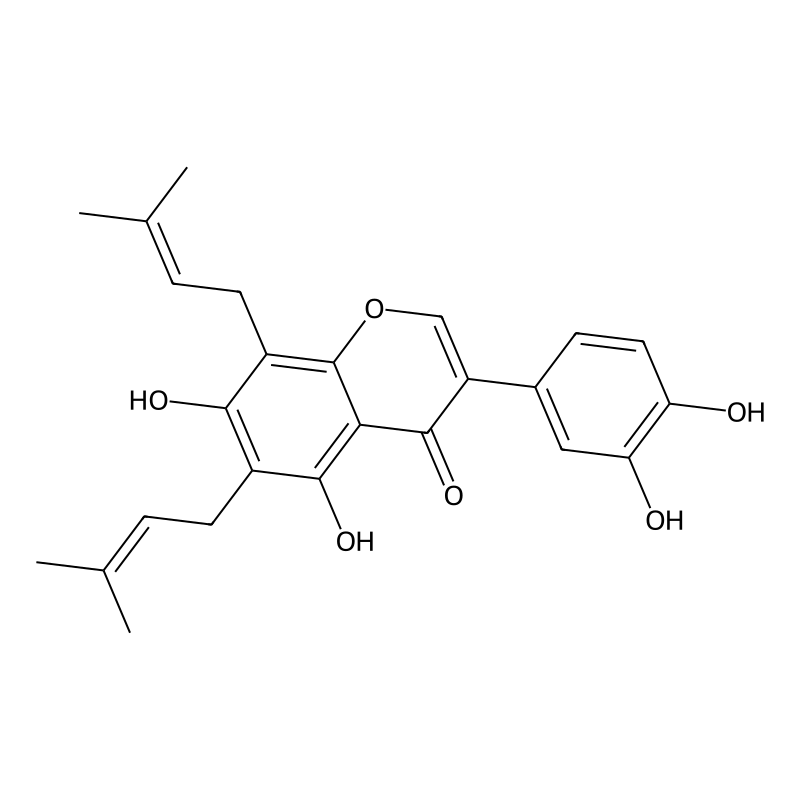6,8-Diprenylorobol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Inhibitory Effects on Endometriosis Progression
Scientific Field: Medical Science, specifically Gynecology.
Summary of Application: 6,8-Diprenylorobol, a flavonoid compound extracted from Cudrania tricuspidata, has been found to inhibit the growth of endometriosis VK2/E6E7 and End1/E6E7 cells.
Results: The compound suppressed cellular proliferation and increased the disruption of the cell cycle, MMP, generation of reactive oxygen species, and Ca 2+ homeostasis in both endometriosis cells.
Inducing Apoptosis in Human Colon Cancer Cells
Scientific Field: Medical Science, specifically Oncology.
Summary of Application: 6,8-Diprenylorobol has been found to induce apoptosis in human colon cancer cells, specifically LoVo and HCT15 cells.
Results: The compound inhibited the proliferation of LoVo and HCT15 cells in a dose- and time-dependent manner. It also induced the generation of intracellular ROS.
6,8-Diprenylorobol is a prenylated isoflavone derived from various plant sources, particularly from the roots of certain species in the Erythrina genus. This compound features a unique structure characterized by two prenyl groups at the 6 and 8 positions of the isoflavone backbone, which contributes to its biological activity and potential therapeutic effects.
The chemical reactivity of 6,8-diprenylorobol includes interactions with various enzymes and cellular components. Notably, it has been shown to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species and the modulation of signaling pathways such as those involving phosphoinositide 3-kinase and extracellular signal-regulated kinases .
The compound also exhibits inhibitory effects on certain cytochrome P450 enzymes, which are crucial for drug metabolism. In vitro studies have indicated that 6,8-diprenylorobol can inhibit CYP2J2-mediated reactions, affecting the metabolism of various substrates .
6,8-Diprenylorobol displays significant biological activities, particularly in cancer research. It has been demonstrated to induce apoptosis in several cancer cell lines, including human hepatocellular carcinoma (HepG2) and colon cancer cells. The mechanism involves the activation of intrinsic apoptotic pathways and the generation of reactive oxygen species .
Additionally, studies have shown that this compound can disrupt cell cycle progression and induce mitochondrial dysfunction in cancer cells . Its ability to modulate key proteins involved in apoptosis—such as Bcl-2 family members and caspases—further underscores its potential as an anticancer agent .
The synthesis of 6,8-diprenylorobol typically involves extraction from natural sources or synthetic approaches that utilize prenylation reactions. The extraction process often involves solvent extraction techniques from plant materials rich in isoflavones. Synthetic methods may involve the use of prenylating agents under specific conditions to introduce the prenyl groups at the desired positions on the isoflavone scaffold.
The primary application of 6,8-diprenylorobol lies in its potential as an anticancer therapeutic agent. Its ability to induce apoptosis and inhibit cell proliferation makes it a candidate for further research in oncology. Additionally, its antioxidant properties could be explored for applications in preventing oxidative stress-related diseases.
Interaction studies have highlighted the compound's effects on various signaling pathways. For instance, it has been shown to influence the levels of reactive oxygen species within cells, which plays a critical role in its apoptotic effects . Furthermore, research indicates that 6,8-diprenylorobol can modulate the activity of certain cytochrome P450 enzymes, suggesting potential implications for drug interactions and metabolic processes .
Several compounds share structural similarities with 6,8-diprenylorobol. These include:
- Auriculasin: Another prenylated isoflavone known for its biological activities but with different mechanisms of action.
- Scandenone: Similar in structure but distinct in biological effects.
- 8-Prenylluteone: A related compound that also exhibits bioactive properties.
| Compound | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| 6,8-Diprenylorobol | Prenylated Isoflavone | Induces apoptosis in cancer cells | Two prenyl groups at 6 and 8 positions |
| Auriculasin | Prenylated Isoflavone | Anticancer properties | Different mechanism of action |
| Scandenone | Prenylated Isoflavone | Varies by context | Distinct biological effects |
| 8-Prenylluteone | Prenylated Isoflavone | Antioxidant properties | Unique pharmacological profile |
The uniqueness of 6,8-diprenylorobol lies in its specific structural modifications that enhance its anticancer efficacy compared to these similar compounds.








